5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a natural product belonging to the class of flavanones, a type of flavonoid. It has been isolated from various plants, including Qualea grandiflora [].
5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenine, is a flavanone compound characterized by its unique structure, which includes three hydroxyl groups located at positions 5, 7, and 4' on the flavanone backbone. Its molecular formula is C₁₆H₁₄O₅, and it has been isolated from various plant sources, including Qualea grandiflora . This compound is part of a larger class of flavonoids known for their diverse biological activities and potential health benefits.
The chemical reactivity of 5,7,4'-Trihydroxy-8-methylflavanone primarily revolves around its hydroxyl groups, which can participate in various reactions:
These reactions are significant in synthetic organic chemistry and the development of flavonoid derivatives with enhanced properties .
5,7,4'-Trihydroxy-8-methylflavanone exhibits a range of biological activities:
The synthesis of 5,7,4'-Trihydroxy-8-methylflavanone can be achieved through several methods:
5,7,4'-Trihydroxy-8-methylflavanone holds promise in various fields:
Research into the interactions of 5,7,4'-Trihydroxy-8-methylflavanone with other biomolecules has revealed several interesting findings:
Several compounds share structural similarities with 5,7,4'-Trihydroxy-8-methylflavanone. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Naringenin | Hydroxyl groups at positions 5 and 7 | Lacks the methyl group at position 8 |
| 8-Methoxyflavanone | Methoxy group at position 8 | Contains methoxy instead of hydroxyl at position 8 |
| Quercetin | Multiple hydroxyl groups across the structure | More extensive antioxidant activity due to additional hydroxyls |
| Hesperetin | Hydroxyl groups at positions 3', 5', and 7 | Different substitution pattern affecting activity |
5,7,4'-Trihydroxy-8-methylflavanone stands out due to its specific arrangement of hydroxyl groups and the presence of a methyl group at position 8, which influences its biological activities uniquely compared to these similar compounds .